Acide 4-fluoro-3-méthylphénylboronique

Vue d'ensemble

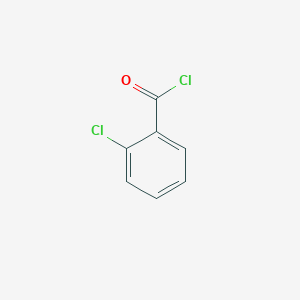

Description

4-Fluoro-3-methylphenylboronic acid (4-FMPBA) is an organoboronic acid that is used in various scientific research applications. It is a versatile reagent that has been used in various fields of research, such as organic synthesis, medicinal chemistry, and biochemistry. 4-FMPBA is also used in the synthesis of various compounds and has been studied for its potential applications in drug discovery.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Acide 4-fluoro-3-méthylphénylboronique: est un réactif essentiel dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est une pierre angulaire de la synthèse organique, permettant la formation de liaisons carbone-carbone entre divers acides aryl- ou vinylboroniques et des halogénures ou triflates aryl- ou vinyliques. Le processus est facilité par un catalyseur au palladium et est réputé pour sa tolérance à une multitude de groupes fonctionnels, sa simplicité d'utilisation et son applicabilité à une large gamme de composés.

Inhibiteurs de la synthase d'oxyde nitrique neuronale

En chimie médicinale, ce composé sert de réactif pour la préparation d'inhibiteurs monocationiques à queue lipophile de la synthase d'oxyde nitrique neuronale . Ces inhibiteurs sont importants car ils peuvent moduler la production d'oxyde nitrique, une molécule essentielle dans le système nerveux, le système cardiovasculaire et la réponse immunitaire.

Arylation allylique

Le composé est utilisé dans des réactions d'arylation allylique stéréosélectives désymétrisantes catalysées par le rhodium . Cette application est cruciale dans la synthèse de molécules chirales, qui sont essentielles pour créer des produits pharmaceutiques plus efficaces et ayant moins d'effets secondaires.

Réactions de fonctionnalisation C-H

This compound: est utilisé dans des réactions de fonctionnalisation C-H catalytiques sans solvant . Ces réactions font partie d'une poussée plus large vers une synthèse chimique plus durable et efficace en modifiant directement les liaisons C-H généralement non réactives sans avoir besoin de pré-fonctionnalisation.

Réactions d'homocouplage

Cet acide boronique est un réactif dans les réactions d'homocouplage, qui sont utilisées pour synthétiser des biaryles . Les biaryles sont un motif structural que l'on trouve couramment dans les produits naturels, les produits pharmaceutiques et la science des matériaux.

Réactions de Heck

Enfin, il est utilisé dans les réactions de Heck à l'air . La réaction de Heck est une autre réaction de formation de liaisons carbone-carbone précieuse utilisée largement dans la synthèse de molécules organiques complexes, y compris les produits naturels et les produits pharmaceutiques.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

4-Fluoro-3-methylphenylboronic acid (4-FMPBA) is an organoboronic acid that is extensively employed in diverse scientific research endeavors . It is a versatile reagent that finds application across multiple disciplines, including organic synthesis, medicinal chemistry, and biochemistry . The primary targets of 4-FMPBA are the enzymes involved in these biochemical reactions .

Mode of Action

The mode of action of 4-FMPBA involves its interaction with these enzymes, facilitating various chemical reactions. For instance, it is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It also plays a role in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

Biochemical Pathways

4-FMPBA is involved in several biochemical pathways. It is used in Suzuki-Miyaura cross-coupling reactions, which are arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions . This reaction involves the coupling of an organoboron compound (like 4-FMPBA) with a halide or pseudohalide using a palladium catalyst .

Result of Action

The result of 4-FMPBA’s action is the facilitation of various chemical reactions. For example, it enables the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It also allows for stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

Action Environment

The action of 4-FMPBA is influenced by the reaction environment. For instance, the Suzuki-Miyaura cross-coupling reaction, in which 4-FMPBA is used, requires exceptionally mild and functional group tolerant reaction conditions . The stability and reactivity of 4-FMPBA can also be affected by factors such as temperature, pH, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

4-Fluoro-3-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It acts as a catalyst in pivotal reactions such as the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the biomolecules, facilitated by the boronic acid group.

Cellular Effects

The effects of 4-Fluoro-3-methylphenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in nitric oxide synthesis, thereby impacting cellular signaling pathways . Additionally, its role in organic synthesis reactions can lead to changes in the expression of genes related to metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-3-methylphenylboronic acid involves its function as a Lewis acid. This characteristic allows it to donate an electron pair to a Lewis base, such as a nucleophile, leading to the formation of covalent bonds . This mechanism is crucial in its role as a catalyst in various organic synthesis reactions. Furthermore, it can inhibit or activate enzymes by binding to their active sites, thereby altering their activity and influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-methylphenylboronic acid can change over time. The stability and degradation of this compound are important factors to consider. It has been noted that 4-Fluoro-3-methylphenylboronic acid is relatively stable under standard laboratory conditions . Long-term studies have shown that it can degrade over time, leading to changes in its effectiveness in biochemical reactions. These temporal effects are crucial for researchers to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-methylphenylboronic acid vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can be used effectively in biochemical studies . At higher doses, it can exhibit toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects are important for researchers to consider when using this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

4-Fluoro-3-methylphenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . For example, it can participate in the Suzuki-Miyaura cross-coupling reaction, which is a key metabolic pathway in organic synthesis. The presence of the boronic acid group allows it to form covalent bonds with other molecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-Fluoro-3-methylphenylboronic acid within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for researchers to predict the behavior of this compound in biological systems.

Subcellular Localization

The subcellular localization of 4-Fluoro-3-methylphenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function within the cell. For instance, its presence in the cytoplasm or nucleus can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes.

Propriétés

IUPAC Name |

(4-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIJCHSRVPSOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379109 | |

| Record name | 4-Fluoro-3-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139911-27-6 | |

| Record name | 4-Fluoro-3-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)